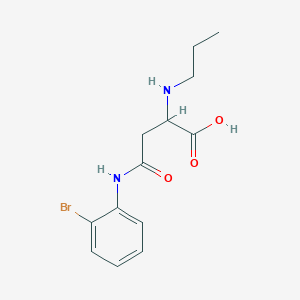
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid” is a complex organic molecule. It contains a bromophenyl group, an amino group, a ketone group, a propylamino group, and a carboxylic acid group. These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the bromophenyl group could potentially be introduced via a bromination reaction . The amino groups could be introduced via amination reactions . The exact synthesis route would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, amino, ketone, propylamino, and carboxylic acid groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the bromophenyl group could potentially participate in electrophilic aromatic substitution reactions . The amino and carboxylic acid groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make this compound soluble in water . The bromine atom could potentially make this compound relatively heavy and dense .Scientific Research Applications
Synthesis of CCR5 Antagonist
A practical synthesis method has been developed for an orally active CCR5 antagonist, which is synthesized in good yield by the esterification of 4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid. This method offers a new, inexpensive approach without chromatographic purification, contributing significantly to the field of CCR5 antagonists development (Ikemoto et al., 2005).
Propionic Acid Extraction
Research on the recovery of propionic acid from aqueous waste streams and fermentation broth has shown that the use of binary extractants and modifier-diluents systems can improve extraction efficiencies. This study is useful in the design of reactive extraction processes for propionic acid recovery, highlighting the potential of compounds like 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid in industrial applications (Keshav et al., 2009).
Development of Anti-Diabetic Agents
A study focused on the conversion of indolyl butanoic acid into various derivatives for potential anti-diabetic applications. The synthesis involved 2-bromo-N-phenyl/arylacetamides, highlighting the significance of bromophenyl derivatives in developing new anti-diabetic agents (Nazir et al., 2018).
Synthesis of Racemic 2-Amino-3-(Heteroaryl)propanoic Acids
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, involving compounds with a furan or thiophene nucleus, has been enhanced by using a reduction method that avoids hydrogenolysis of bromine on the thiophene nucleus. This development is crucial for the synthesis of various pharmaceutical compounds (Kitagawa et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-7-15-11(13(18)19)8-12(17)16-10-6-4-3-5-9(10)14/h3-6,11,15H,2,7-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXDFUYJKOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

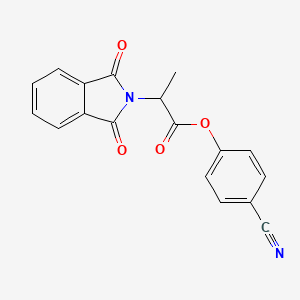
![1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2671490.png)
![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)
![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)
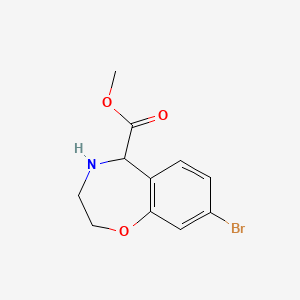
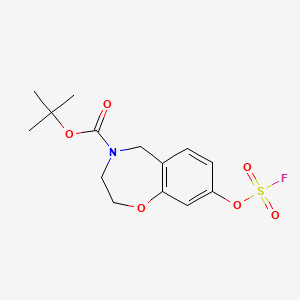
![3,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2671498.png)
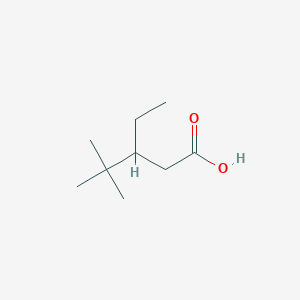
![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)
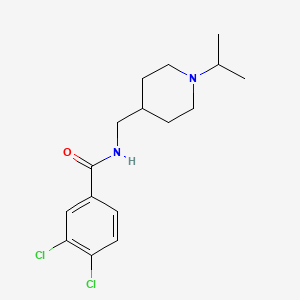
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)
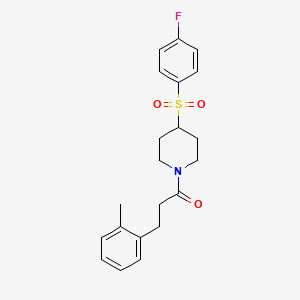
amine](/img/structure/B2671510.png)